6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide
Description
6-Chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 6-chloro-substituted chromene core, a 2-oxo group, and a carboxamide moiety linked to a morpholine-containing propyl chain. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
6-chloro-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c18-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-4-1-5-20-6-8-23-9-7-20/h2-3,10-11H,1,4-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFQDOTJHTHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the propyl chain.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cell surface receptors and signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin Carboxamide Derivatives
*Estimated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: The morpholinopropyl group in the target compound balances hydrophilicity and membrane permeability, making it suitable for central nervous system (CNS) targets or intracellular enzymes . Halogenation: Chlorine at position 6 (target compound, BT317) improves metabolic stability and electron-withdrawing effects, whereas fluorine in the benzothiazole derivative () may enhance binding specificity .
Synthetic Feasibility :
- BT317 () was synthesized with a 78% yield using silica gel chromatography, suggesting efficient protocols for coumarin carboxamides. The target compound’s morpholine group may require alkylation or amide coupling steps for installation .
Biological Implications: Protease Inhibition: BT317 targets mitochondrial Lon peptidase and chymotrypsin-like protease, implying that the target compound’s morpholine group could modulate similar pathways . Anticancer Potential: Benzothiazole-containing derivatives () are linked to antitumor activity, highlighting the role of heterocyclic substituents in oncology .
Crystallography and Structural Analysis :
Biological Activity
6-Chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with a chloro substituent and a morpholine moiety, which contributes to its biological properties. Its molecular formula is C14H16ClN2O3, and it has a molecular weight of approximately 300.74 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various enzyme targets:
- Cholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess free radical-scavenging properties, contributing to its potential as an antioxidant agent .
- Cytotoxic Effects : Research indicates that derivatives of chromenes can exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The specific IC50 values for these effects are crucial for assessing therapeutic viability .
In Vitro Studies
Several studies have evaluated the biological activity of related chromene compounds, providing insights into the potential effects of this compound:
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | AChE | 10.4 | |
| This compound | BChE | 7.7 | |
| Related Chromene Derivative | MCF-7 Cells | 42.0 ± 2.7 | |
| Related Chromene Derivative | HL-60 Cells | 24.4 ± 2.6 |
Case Studies
- Cholinesterase Inhibition : A study demonstrated that compounds similar to this compound showed significant inhibition against AChE and BChE with varying potencies, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's .
- Anticancer Activity : In vitro assays have shown that chromene derivatives can induce apoptosis in cancer cells, with some derivatives exhibiting IC50 values below 50 μM against MCF-7 cells, indicating promising anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with 3-(morpholin-4-yl)propan-1-amine. Key steps include:
- Activation : Use coupling agents like EDCl/HOBt or DCC in anhydrous DMF to activate the carboxylic acid.
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate/hexane) to isolate the product .
- Optimization : Adjust reaction time (e.g., 12–24 hours), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to improve yields (reported 50–70% in similar systems) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of key protons (e.g., morpholine δ 2.4–3.5 ppm, chromene carbonyl δ 10–12 ppm) and carbons (chromene C=O at ~160 ppm) .
- Mass Spectrometry : ESI/APCI(+) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What preliminary pharmacological screening approaches are suitable for this compound?
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization assays .
- Antimicrobial Activity : Microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Strategies :
- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities (e.g., unreacted starting materials) .
- Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation : Use single-crystal X-ray diffraction (SHELXL refinement) to validate stereochemistry and hydrogen-bonding patterns .
Q. What strategies address poor aqueous solubility during in vitro assays?
- Approaches :
- Co-Solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or amino acid esters at the morpholine nitrogen to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles (size <200 nm) for sustained release .
Q. How do crystallographic data inform intermolecular interactions and bioactivity?
- Analysis :
- Hydrogen Bonding : Use SHELX and WinGX to map donor-acceptor distances (e.g., morpholine O→chromene NH interactions) .
- Packing Motifs : ORTEP visualization reveals π-π stacking (chromene rings) and hydrophobic interactions, which correlate with membrane permeability .
- Torsion Angles : Compare experimental (X-ray) vs. DFT-calculated geometries to identify conformational flexibility affecting target binding .
Q. What computational methods validate the compound’s mechanism of action?
- Protocols :
- Docking Studies : Use AutoDock Vina with protein structures (PDB) to predict binding poses (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity using MOE or Schrödinger .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between cancer cell lines?
- Troubleshooting :
- Cell Line Variability : Check genetic profiles (e.g., p53 status in MCF-7 vs. MDA-MB-231) affecting drug response .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation in certain models .
- Off-Target Effects : Use kinome-wide profiling (Eurofins) to identify unintended kinase interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
